N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features both thiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of appropriate thiazole and benzothiadiazole precursors. One common method includes the cyclization of a thioamide with a hydrazonoyl halide in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzothiadiazole moiety can produce corresponding amines.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.
Benzothiadiazole derivatives: Compounds such as benzothiadiazole-based dyes and agrochemicals share the benzothiadiazole structure and have similar applications.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its combined thiazole and benzothiadiazole moieties, which confer a broad spectrum of biological activities and versatile applications. Its dual functionality makes it a valuable compound in both medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-2,5H,3-4H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYYILSHLPVPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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